Ahed-man
Description
Ahed-man, chemically identified as D-Mannitol, 2,5-anhydro-3,4-O-1,2-ethanediyl (CAS: 149297-15-4), is a derivative of mannitol, a naturally occurring sugar alcohol. Its structure features a cyclic ether bridge formed via an ethanediyl group (1,2-ethylene linkage) between the 3,4-hydroxyl groups of mannitol, alongside a 2,5-anhydro modification (Figure 1). The InChIKey (ZROPVYIJRDCEQU-WCTZXXKLSA-N) and SMILES string (OC[C@H]1O[C@H](CO)[C@H]2OCCO[C@H]12) confirm its stereochemistry and connectivity .
However, the provided evidence lacks explicit data on its synthesis, physical properties (e.g., solubility, melting point), or industrial use, necessitating further experimental validation .
Properties
CAS No. |
149297-15-4 |
|---|---|
Molecular Formula |
C8H14O5 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
[(4aR,5R,7R,7aR)-5-(hydroxymethyl)-2,3,4a,5,7,7a-hexahydrofuro[3,4-b][1,4]dioxin-7-yl]methanol |
InChI |
InChI=1S/C8H14O5/c9-3-5-7-8(6(4-10)13-5)12-2-1-11-7/h5-10H,1-4H2/t5-,6-,7-,8-/m1/s1 |
InChI Key |
ZROPVYIJRDCEQU-WCTZXXKLSA-N |
SMILES |
C1COC2C(OC(C2O1)CO)CO |
Isomeric SMILES |
C1CO[C@@H]2[C@H](O[C@@H]([C@H]2O1)CO)CO |
Canonical SMILES |
C1COC2C(OC(C2O1)CO)CO |
Synonyms |
2,5-anhydro-3,4-O-(1,2-ethanediyl)mannitol AHED-Man |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Below, we hypothesize comparisons based on structural analogs and functional analogs.
Structural Analogs
Hypothesis 1: Comparison with 1,4-Anhydro-D-mannitol
1,4-Anhydro-D-mannitol shares Ahed-man’s anhydro modification but lacks the ethanediyl bridge. Key differences include:
- Reactivity : The ethanediyl bridge in this compound may enhance rigidity and reduce hydrolytic susceptibility compared to 1,4-anhydro-D-mannitol.
- Applications: 1,4-Anhydro sugars are used as chiral building blocks in organic synthesis; this compound’s bridge could enable novel coordination chemistry with transition metals .
Hypothesis 2: Comparison with 2,5-Anhydro-D-glucitol
Both compounds share the 2,5-anhydro modification, but this compound’s ethanediyl bridge introduces a fused ring system. This structural divergence could lead to:
- Thermal Stability : Increased ring strain in this compound might lower decomposition temperatures.
- Solubility : Reduced hydroxyl groups may decrease hydrophilicity relative to glucitol derivatives.
Functional Analogs
Hypothesis 3: Comparison with Crown Ethers
Crown ethers (e.g., 18-crown-6) share this compound’s ability to coordinate metal ions via oxygen atoms. Contrasts include:
- Selectivity : Crown ethers exhibit size-dependent ion selectivity, whereas this compound’s rigid fused rings may favor smaller cations (e.g., Li⁺).
- Synthetic Accessibility : Crown ethers are well-studied, but this compound’s synthesis (unreported in evidence) could pose challenges due to stereochemical complexity .
Hypothetical Data Tables
Table 1: Structural Comparison of this compound and Analogs
| Compound | Molecular Formula | Key Features | Potential Applications |
|---|---|---|---|
| This compound | C₈H₁₄O₅ | 2,5-anhydro; 3,4-ethanediyl bridge | Catalysis, polymer chemistry |
| 1,4-Anhydro-D-mannitol | C₆H₁₂O₅ | 1,4-anhydro; linear structure | Chiral synthesis |
| 2,5-Anhydro-D-glucitol | C₆H₁₂O₅ | 2,5-anhydro; no fused rings | Sweeteners, surfactants |
Table 2: Functional Comparison with Crown Ethers
| Property | This compound | 18-Crown-6 |
|---|---|---|
| Ion Selectivity | Likely small cations | K⁺, Na⁺ |
| Hydrophilicity | Moderate | High |
| Synthetic Complexity | High (stereochemistry) | Moderate |
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